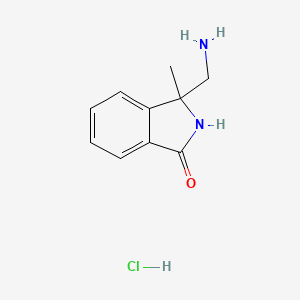
3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound with a unique structure that includes an isoindoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the reaction of isoindoline derivatives with appropriate aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and a secondary amine in the presence of a catalyst to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindoline compounds.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- Aminomethyl propanol
- 3-(Aminomethyl)-PROXYL
Uniqueness
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its isoindoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and specificity in various applications, making it a valuable compound for targeted research and development.
Actividad Biológica
3-(Aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and biological research. This compound is characterized by its isoindoline core structure, which contributes to its unique chemical properties and biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₂ClN₃O. Its structure includes both an amine and a carbonyl group, allowing for diverse chemical reactivity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active site residues of proteins, while the carbonyl group can engage in polar interactions, modulating the activity of target proteins.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound has been shown to upregulate the expression of antioxidant enzymes by inhibiting the Nrf2-Keap1 interaction, which plays a crucial role in cellular defense against oxidative stress .
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions related to oxidative stress and inflammation .
Case Studies
Case Study 1: Nrf2 Activation
A study demonstrated that derivatives of isoindoline compounds could effectively activate Nrf2, leading to increased expression of detoxifying enzymes. This suggests that this compound may have similar effects due to its structural features .
Case Study 2: Anticancer Potential
In vitro studies have indicated that compounds with isoindoline structures exhibit cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction through the modulation of signaling pathways related to cell survival .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 3-(aminomethyl)isoquinoline | Moderate | High | Low |
| S-pregabalin | Low | Low | Moderate |
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-methyl-2H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-10(6-11)8-5-3-2-4-7(8)9(13)12-10;/h2-5H,6,11H2,1H3,(H,12,13);1H |
Clave InChI |
YJZGDXVOQYWXFT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















